3-nitro-N-(pentafluorophenyl)benzamide
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Overview
Description
3-nitro-N-(pentafluorophenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group at the third position of the benzamide ring and a pentafluorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(pentafluorophenyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with pentafluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-nitro-N-(pentafluorophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-amino-N-(pentafluorophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.
Scientific Research Applications
Chemistry: 3-nitro-N-(pentafluorophenyl)benzamide is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore. The nitro group can be reduced to an amino group, which can then interact with biological targets. The pentafluorophenyl group enhances the compound’s lipophilicity, potentially improving its bioavailability.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-(pentafluorophenyl)benzamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The pentafluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, potentially leading to increased biological activity.
Comparison with Similar Compounds
- 3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide
- 2-methyl-3-nitro-N-(pentafluorophenyl)benzamide
Comparison: 3-nitro-N-(pentafluorophenyl)benzamide is unique due to the specific positioning of the nitro group and the pentafluorophenyl group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences. For example, the presence of a methyl group in 2-methyl-3-nitro-N-(pentafluorophenyl)benzamide can influence its steric and electronic properties, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5N2O3/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(21)5-2-1-3-6(4-5)20(22)23/h1-4H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGMIKXBHJSRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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